molecular formula C18H14N2 B1202511 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole CAS No. 42268-60-0

2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Cat. No. B1202511
CAS RN: 42268-60-0
M. Wt: 258.3 g/mol
InChI Key: VJRPHCDQRJAVSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole derivatives often involves condensation reactions. For example, derivatives have been synthesized by condensation of benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde, leading to compounds with significant anticorrosion properties for metals like iron and copper (Ghichi et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds features distinct dihedral angles between the naphthalene ring system and the benzimidazole ring, influencing their physical and chemical properties. DFT calculations and experimental analysis reveal detailed insights into their molecular geometry and reactivity (Ghichi et al., 2023).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydrogen bonding and C-H...π interactions, contributing to their solid-state arrangement and potentially influencing their chemical reactivity and interaction with other molecules. Their anticorrosion effectiveness highlights their chemical stability and reactivity toward metal surfaces (Ghichi et al., 2023).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of these compounds. While specific details on these parameters for 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole were not directly found, related structures show that intermolecular interactions, like hydrogen bonding, significantly impact their physical state and stability.

Chemical Properties Analysis

The chemical properties of 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole derivatives, including their reactivity, potential as anticorrosion agents, and interactions with metals, are influenced by their molecular structure and functional groups. Their ability to form specific interactions, such as hydrogen bonds and C-H...π interactions, is critical for their chemical behavior and applications (Ghichi et al., 2023).

Scientific Research Applications

  • Thromboxane Synthetase Inhibition : A study by Cross et al. (1986) describes a series of 2-(1H-imidazol-1-ylmethyl)-substituted carboxylic acids, including naphthalene derivatives, which show activity as thromboxane synthetase inhibitors. These compounds, including those with naphthalene structures, displayed significant inhibition of thromboxane production (Cross, Dickinson, Parry, & Randall, 1986).

  • Anti-Obesity Activity : Unnisa et al. (2022) investigated N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, including those with a naphthalene component, as potential pancreatic lipase inhibitors for anti-obesity activity. Their research showed that certain compounds, including naphthalene derivatives, were potent inhibitors of pancreatic lipase, a critical enzyme in fat digestion (Unnisa et al., 2022).

  • Anticancer Evaluation : Salahuddin et al. (2014) synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for its anticancer properties. Their findings indicate that certain compounds in this series exhibit moderate to significant activity against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

  • Synthesis and Characterization : Mao Xue-rong (2010) described a microwave-promoted synthesis method for creating compounds including 1-((1H-benzo[d]imidazol-2-ylamino)methyl) naphthalen-2-ols. This approach offers advantages in terms of reaction time and yield (Mao Xue-rong, 2010).

Safety And Hazards

The safety data for 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole indicates that it may be harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-9-15-13(6-1)7-5-8-14(15)12-18-19-16-10-3-4-11-17(16)20-18/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRPHCDQRJAVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195098
Record name 2-(1-Naphthylmethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

CAS RN

42268-60-0
Record name 2-(1-Naphthylmethyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042268600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Naphthylmethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2- (1-naphthylmethyl) benzimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Ersan, A Yuksel, T Ertan‐Bolelli… - Journal of the …, 2021 - Wiley Online Library
In an attempt to design a greener approach for the synthesis of a potent class of antimicrobials, 1,2‐phenylenediamine derivatives were reacted with various 1/2‐carboxylic acid‐…
Number of citations: 12 onlinelibrary.wiley.com

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